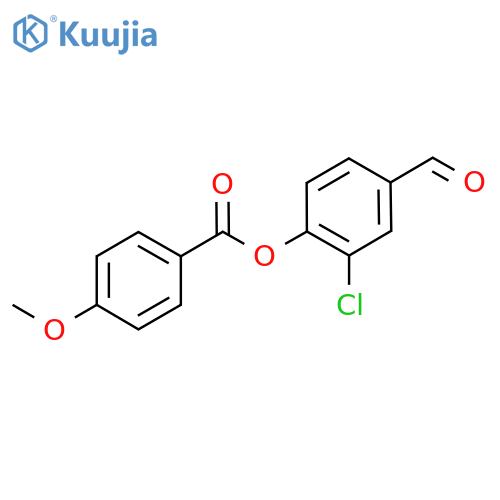Cas no 496768-69-5 (2-chloro-4-formylphenyl 4-methoxybenzoate)

496768-69-5 structure
商品名:2-chloro-4-formylphenyl 4-methoxybenzoate
CAS番号:496768-69-5
MF:C15H11ClO4
メガワット:290.698443651199
MDL:MFCD03271454
CID:5228644
2-chloro-4-formylphenyl 4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-formylphenyl 4-methoxybenzoate
-
- MDL: MFCD03271454
- インチ: 1S/C15H11ClO4/c1-19-12-5-3-11(4-6-12)15(18)20-14-7-2-10(9-17)8-13(14)16/h2-9H,1H3
- InChIKey: KJLKVECSHWCLJS-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1C=CC(=CC=1)OC)OC1C=CC(=CC=1Cl)C=O
2-chloro-4-formylphenyl 4-methoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-50mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 50mg |
¥903.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-1g |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 1g |
¥3687.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-500mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 500mg |
¥2949.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402667-100mg |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 98% | 100mg |
¥1146.00 | 2024-05-11 | |
| abcr | AB385272-1 g |
2-Chloro-4-formylphenyl 4-methoxybenzoate |
496768-69-5 | 1g |
€870.00 | 2023-04-25 | ||
| abcr | AB385272-1g |
2-Chloro-4-formylphenyl 4-methoxybenzoate; . |
496768-69-5 | 1g |
€870.00 | 2024-07-24 |
2-chloro-4-formylphenyl 4-methoxybenzoate 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
496768-69-5 (2-chloro-4-formylphenyl 4-methoxybenzoate) 関連製品
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:496768-69-5)2-chloro-4-formylphenyl 4-methoxybenzoate

清らかである:99%
はかる:1g
価格 ($):516.0